Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate is a chemical compound with the molecular formula C14H11ClN2O3 and a molecular weight of 290.7 g/mol It is a derivative of isonicotinic acid and features a 4-chlorobenzoyl group attached to the nitrogen atom of the isonicotinic acid moiety
Vorbereitungsmethoden
The synthesis of Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate typically involves the reaction of isonicotinic acid with 4-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Wirkmechanismus
The mechanism of action of Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate can be compared with other similar compounds, such as:
Methyl isonicotinate: A simpler derivative of isonicotinic acid, used as a semiochemical and in the synthesis of other compounds.
Methyl 4-amino-3-chlorobenzoate: Another related compound with applications in organic synthesis and as a building block for more complex molecules.
Methyl 3-amino-4-methylbenzoate: Used in life sciences research and as a biochemical reagent.
Eigenschaften
Molekularformel |
C14H11ClN2O3 |
---|---|
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
methyl 3-[(4-chlorobenzoyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-14(19)11-6-7-16-8-12(11)17-13(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
QXOUSPMSMKZXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.